molecular formula C5H7ClN2O3 B12881060 (R)-2-Amino-2-((R)-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid

(R)-2-Amino-2-((R)-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid

Cat. No.: B12881060
M. Wt: 178.57 g/mol
InChI Key: QAWIHIJWNYOLBE-VVJJHMBFSA-N
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Description

®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloro-substituted isoxazole ring, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine hydrochloride, under acidic conditions.

    Amino Acid Formation: The final step involves the formation of the amino acid moiety through a Strecker synthesis, where the isoxazole derivative reacts with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a dihydroisoxazole or a fully saturated isoxazolidine.

    Substitution: The chlorine atom in the isoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to yield a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydroisoxazole or isoxazolidine derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid metabolism. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.

Medicine

In medicine, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid has potential as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the isoxazole ring may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(®-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.

    ®-2-Amino-2-(®-3-methyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a methyl group instead of chlorine.

    ®-2-Amino-2-(®-3-hydroxy-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a hydroxyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.

Properties

Molecular Formula

C5H7ClN2O3

Molecular Weight

178.57 g/mol

IUPAC Name

(2R)-2-amino-2-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m1/s1

InChI Key

QAWIHIJWNYOLBE-VVJJHMBFSA-N

Isomeric SMILES

C1[C@@H](ON=C1Cl)[C@H](C(=O)O)N

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N

Origin of Product

United States

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